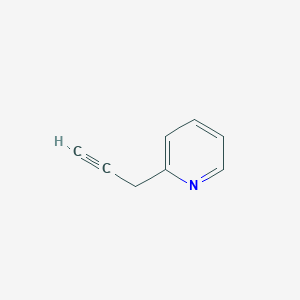

2-(Prop-2-YN-1-YL)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-ynylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-2-5-8-6-3-4-7-9-8/h1,3-4,6-7H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFLAYOHILWZLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 2 Prop 2 Yn 1 Yl Pyridine and Its Precursors

Pioneering Synthetic Routes to 2-(Prop-2-YN-1-YL)pyridine Scaffolds

Early synthetic strategies for the introduction of a propargyl group at the 2-position of a pyridine (B92270) ring primarily relied on the functionalization of pre-existing pyridine derivatives. These methods often involved strong bases and nucleophilic substitution reactions.

Strategies Employing Pyridine Derivatives as Core Precursors

One of the foundational approaches to synthesizing 2-substituted pyridines involves the generation of a nucleophilic pyridine species that can then react with a suitable electrophile. A common strategy is the deprotonation of a methyl group at the 2-position of pyridine (2-picoline) to form a picolyllithium species. This strong nucleophile can then undergo reaction with an appropriate electrophile.

Treatment of 2-methylpyridine with a strong base like butyllithium (BuLi) results in the deprotonation of the methyl group, forming 2-picolyllithium wikipedia.org. This organolithium reagent can then be reacted with an electrophile to introduce a new substituent. While not explicitly detailed for this compound in the provided search results, this general methodology is a cornerstone of pyridine functionalization.

Another classical approach involves the use of pyridine N-oxides. The sequential addition of a Grignard reagent to a pyridine N-oxide, followed by treatment with acetic anhydride, can afford 2-substituted pyridines in good to high yields wikipedia.orgorganic-chemistry.org. This method offers a regioselective route to functionalize the pyridine ring at the 2-position.

The table below summarizes pioneering strategies using pyridine derivatives.

| Precursor | Reagents | Intermediate | Product | Ref |

| 2-Methylpyridine | 1. BuLi | 2-Picolyllithium | 2-Substituted Pyridine | wikipedia.org |

| Pyridine N-oxide | 1. Grignard Reagent 2. Acetic Anhydride | Dihydropyridine derivative | 2-Substituted Pyridine | wikipedia.orgorganic-chemistry.org |

Methodologies Utilizing Propargyl Halides or Equivalents in Pyridine Functionalization

Propargyl halides, such as propargyl bromide, are common and effective electrophiles for introducing the propargyl group onto a nucleophilic carbon or nitrogen atom. In the context of synthesizing this compound, a key strategy involves the reaction of a nucleophilic pyridine precursor with a propargyl halide.

A direct approach would be the reaction of 2-lithiopyridine with propargyl bromide. 2-Lithiopyridine can be generated from 2-halopyridines through lithium-halogen exchange. This highly reactive organolithium species can then readily attack the electrophilic carbon of propargyl bromide to form the desired C-C bond.

The reaction of aniline with propargyl bromide in the presence of a base like potassium carbonate is a known method for N-propargylation, yielding N-(2-propynyl)aniline mdpi.com. A similar principle can be applied to the synthesis of this compound by reacting a suitable nucleophilic pyridine derivative. For instance, the reaction of substituted phenols with propargyl bromide in the presence of potassium carbonate and acetone is a convenient method for synthesizing (prop-2-ynyloxy)benzene derivatives orgsyn.org. This underscores the utility of propargyl bromide as a versatile propargylating agent.

Modern and Sustainable Synthetic Approaches

Contemporary organic synthesis emphasizes the use of catalytic methods, improved selectivity, and adherence to the principles of green chemistry. The synthesis of this compound and related structures has benefited from these advancements.

Catalytic Cross-Coupling Strategies for C(sp2)-C(sp3) Bond Formation

Palladium- and nickel-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. The Negishi and Sonogashira couplings are particularly relevant for the synthesis of this compound.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst scirp.orgorganic-chemistry.org. To synthesize this compound via this method, one would couple a 2-pyridylzinc halide with a propargyl halide. This reaction is known for its high functional group tolerance and effectiveness in forming C(sp2)-C(sp3) bonds researchgate.net. The pyridyl zinc halides can be prepared by transmetalation from pyridyl lithium or by direct reaction of a pyridyl halide with activated zinc orgsyn.org.

The Sonogashira coupling is a powerful method for forming a bond between a vinyl or aryl halide and a terminal alkyne, using a palladium catalyst and a copper co-catalyst . While this reaction typically forms a C(sp2)-C(sp) bond, modifications can be envisioned to achieve the desired C(sp2)-C(sp3) linkage. A more direct Sonogashira approach would involve the coupling of a 2-halopyridine with propyne nih.gov. A modified, milder Sonogashira coupling of aryl iodides with propyne has been reported to proceed at low temperatures, avoiding the need for high pressure nih.gov.

The following table provides an overview of these catalytic cross-coupling strategies.

| Coupling Reaction | Pyridine Precursor | Propargyl Precursor | Catalyst System | Product | Ref |

| Negishi | 2-Halopyridine | Propargylzinc halide | Pd or Ni catalyst | This compound | scirp.orgorganic-chemistry.org |

| Sonogashira (modified) | 2-Halopyridine | Propyne | Pd catalyst, Cu co-catalyst | This compound | nih.gov |

Chemo- and Regioselective Functionalization of Pyridine Ring Systems

Achieving selective functionalization at the C2-position of the pyridine ring is crucial for the synthesis of the target compound. Modern methods offer high degrees of chemo- and regioselectivity. Direct C-H functionalization of pyridines is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials.

While direct C-H propargylation of pyridine at the 2-position is a challenging transformation, advancements in catalysis are making such reactions more feasible. For instance, regioselective C-H alkylation of pyridine N-oxides with titanacyclopropanes has been demonstrated to introduce complex alkyl groups at the C2 position.

Directed metalation, using a directing group to guide a metalating agent to a specific position on the pyridine ring, is another powerful strategy for achieving regioselectivity orgsyn.org. This allows for the specific generation of a nucleophilic center at the desired position for subsequent reaction with an electrophile like a propargyl halide.

Green Chemistry Principles in the Synthesis of Propargyl-Pyridine Architectures

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of pyridine derivatives, this includes the use of greener solvents, catalysts, and more atom-economical reactions.

One-pot multicomponent reactions are a key aspect of green chemistry, as they can significantly reduce waste and improve efficiency. For example, a one-pot, four-component reaction under microwave irradiation has been developed for the synthesis of novel pyridine derivatives, highlighting the potential for greener synthetic routes. Solvent- and halide-free synthesis methods are also being developed, such as the C-H functionalization of pyridine N-oxides with dialkylcyanamides to produce pyridine-2-yl substituted ureas .

The use of water as a solvent and the development of recyclable catalysts are also important green chemistry approaches that are being explored in the synthesis of pyridine-containing compounds. While a specific green synthesis for this compound is not detailed in the provided results, the application of these principles to the general synthetic strategies discussed above is a key area of modern chemical research.

Comparative Analysis of Synthetic Efficiency, Yields, and Selectivity in Academic Research

The synthesis of this compound can be approached through several strategic disconnections, primarily involving the formation of the C-C bond between the pyridine ring and the propargyl group. Key methods reported in academic literature include the use of organometallic reagents such as organolithium and Grignard reagents, as well as transition-metal-catalyzed cross-coupling reactions. The efficiency, yield, and selectivity of these methods can vary significantly depending on the chosen precursors, reaction conditions, and the nature of the catalyst and ligands employed.

A prevalent strategy for the synthesis of 2-alkylpyridines involves the deprotonation of a C-H bond on the pyridine ring or its precursor, followed by alkylation. For instance, the direct alkylation of pyridines can be challenging due to the electron-deficient nature of the ring, which makes it susceptible to nucleophilic attack rather than electrophilic substitution. However, the use of strong bases can generate a nucleophilic pyridyl species that can react with an appropriate electrophile.

One common approach involves the generation of 2-picolyllithium from 2-picoline (2-methylpyridine) using a strong base like n-butyllithium (n-BuLi), followed by reaction with an electrophile. While this method is effective for introducing various substituents, the direct propargylation of 2-picoline itself is not straightforward as it requires the functionalization of the methyl group.

A more direct route to this compound involves the reaction of a 2-pyridyl organometallic species with a propargyl halide. For example, 2-lithiopyridine, generated from 2-halopyridine via lithium-halogen exchange, can react with propargyl bromide. However, the stability of 2-lithiopyridine can be a concern, often requiring low temperatures to prevent decomposition.

Alternatively, Grignard reagents offer a milder approach. The reaction of 2-pyridylmagnesium bromide, prepared from 2-bromopyridine and magnesium, with propargyl bromide presents a viable synthetic route. The success of this reaction is often dependent on the careful control of reaction conditions to avoid side reactions.

Transition-metal-catalyzed cross-coupling reactions, such as the Negishi coupling, provide another powerful tool. This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. For the synthesis of this compound, this could involve the reaction of a 2-pyridylzinc halide with propargyl bromide. The choice of catalyst and ligand is crucial for achieving high yields and selectivity.

The following interactive data table summarizes and compares various synthetic approaches based on data extrapolated from academic research on similar pyridine alkylations.

| Method | Precursors | Reagents & Conditions | Reported Yield (%) | Selectivity | Key Considerations |

| Organolithium Route | 2-Bromopyridine, Propargyl bromide | 1. n-BuLi, THF, -78 °C; 2. Propargyl bromide | Moderate to Good | Good for C-2 substitution | Requires strictly anhydrous conditions and low temperatures. Stability of 2-lithiopyridine is critical. |

| Grignard Route | 2-Bromopyridine, Propargyl bromide | 1. Mg, THF; 2. Propargyl bromide | Moderate | Good for C-2 substitution | Initiation of Grignard reagent formation can be challenging. Potential for Wurtz coupling side products. |

| Negishi Coupling | 2-Bromopyridine, Propargyl bromide | 1. Zn dust; 2. Propargyl bromide, Pd or Ni catalyst | Good to Excellent | Excellent for C-2 substitution | Requires preparation of the organozinc reagent. Catalyst and ligand selection is crucial for efficiency. |

Scale-Up Considerations and Process Optimization in Laboratory Settings

Transitioning a synthetic procedure from a small, exploratory scale to a larger laboratory scale (e.g., multi-gram synthesis) introduces a new set of challenges that require careful consideration and process optimization. For the synthesis of this compound, several factors are critical for a successful and efficient scale-up.

Heat Management: The generation of organometallic intermediates, such as 2-lithiopyridine or 2-pyridylmagnesium bromide, is often highly exothermic. On a larger scale, inefficient heat dissipation can lead to localized temperature increases, promoting side reactions and decomposition of the desired product. The use of a jacketed reactor with controlled cooling and a larger surface area-to-volume ratio can help manage the reaction temperature effectively. Slow, controlled addition of reagents is also crucial.

Reagent Purity and Stoichiometry: The purity of starting materials, particularly the 2-halopyridine and propargyl halide, is paramount. Impurities can interfere with the reaction and lead to the formation of undesired byproducts, complicating purification. Accurate control of stoichiometry is also essential. An excess of the organometallic reagent can lead to double alkylation or other side reactions, while an excess of the propargyl halide can result in difficult-to-remove impurities.

Solvent Effects and Concentration: The choice of solvent and the reaction concentration can significantly impact the reaction outcome. Ethereal solvents like tetrahydrofuran (THF) are commonly used for organometallic reactions due to their ability to solvate the metal species. On a larger scale, the volume of solvent used affects not only the reaction kinetics but also the efficiency of the work-up and purification steps. Optimizing the concentration to balance solubility, reaction rate, and ease of handling is a key aspect of process optimization.

Work-up and Purification: The work-up procedure for organometallic reactions typically involves quenching with an aqueous solution. On a larger scale, this can lead to the formation of emulsions, making phase separation difficult. The choice of quenching agent and the method of addition should be carefully considered. Purification by column chromatography, which is often employed on a small scale, may become impractical for larger quantities. Alternative purification methods such as distillation, crystallization, or salt formation should be explored. For a volatile compound like this compound, vacuum distillation is a promising purification technique.

Safety Considerations: The handling of pyrophoric reagents like n-butyllithium and the exothermic nature of the reactions necessitate stringent safety protocols. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the reaction of organometallic intermediates with atmospheric oxygen and moisture. Appropriate personal protective equipment and emergency preparedness are essential for a safe laboratory-scale synthesis.

Advanced Spectroscopic and Analytical Methodologies for the Elucidation of 2 Prop 2 Yn 1 Yl Pyridine Structure and Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural assignment of 2-(prop-2-yn-1-yl)pyridine and for monitoring its transformations during chemical reactions.

¹H and ¹³C NMR Spectral Interpretation in Pyridine-Alkyne Systems

The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom, respectively. In a typical ¹H NMR spectrum, the protons on the pyridine (B92270) ring appear in the aromatic region, generally between δ 7.0 and 8.7 ppm. hmdb.ca The chemical shifts and coupling patterns of these protons are characteristic of their positions on the pyridine ring. For instance, the proton at the 6-position is typically found at the most downfield shift due to its proximity to the nitrogen atom. vulcanchem.com The methylene (B1212753) protons of the propargyl group (CH₂) adjacent to the pyridine ring exhibit a distinct signal, while the acetylenic proton (≡C-H) appears as a singlet, typically around δ 2.2–2.4 ppm.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. The carbons of the pyridine ring resonate in the aromatic region (approximately δ 120–150 ppm). The sp-hybridized carbons of the alkyne group (C≡C) have characteristic chemical shifts in the range of δ 70–80 ppm. The methylene carbon (CH₂) and the terminal alkyne carbon also show distinct signals that aid in the complete structural assignment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Pyridine-Alkyne Systems

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine Ring Protons | 7.0 - 8.7 | 120 - 150 |

| Acetylenic Proton (≡C-H) | 2.2 - 2.4 | - |

| Methylene Protons (-CH₂-) | Varies | Varies |

| Pyridine Ring Carbons | - | 120 - 150 |

| Alkyne Carbons (C≡C) | - | 70 - 80 |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the pyridine ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) in Complex Structural Analysis

For more complex molecules or to resolve ambiguities in one-dimensional spectra, two-dimensional (2D) NMR techniques are invaluable. youtube.comemerypharma.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edulibretexts.org For this compound, COSY would show correlations between adjacent protons on the pyridine ring, helping to assign their specific positions. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.comsdsu.edu This is crucial for definitively assigning the carbon signals based on the already assigned proton signals. For example, the signal for the methylene protons would show a cross-peak with the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduprinceton.edu This technique is particularly powerful for connecting different parts of the molecule. For instance, it can show a correlation between the methylene protons and the carbons of the pyridine ring, confirming the attachment of the propargyl group to the pyridine. It can also show correlations between the acetylenic proton and the alkyne carbons. youtube.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. dur.ac.uknih.gov

For this compound, the IR spectrum would exhibit characteristic absorption bands. A weak but sharp band around 3300 cm⁻¹ is indicative of the C-H stretch of the terminal alkyne. researchgate.net The C≡C triple bond stretch typically appears as a weak to medium intensity band in the region of 2100-2260 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring are observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. vulcanchem.comnih.gov

Raman spectroscopy provides complementary information. The C≡C stretch, which can be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. researchgate.netresearchgate.net The symmetric breathing modes of the pyridine ring are also typically strong in the Raman spectrum. researchgate.netaps.org

Table 2: Key Infrared and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Sharp, Weak to Medium (IR) |

| Alkyne | C≡C Stretch | 2100 - 2260 | Weak to Medium (IR), Strong (Raman) |

| Pyridine Ring | Aromatic C-H Stretch | >3000 | Medium to Strong (IR) |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 | Medium to Strong (IR & Raman) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. scispace.comvulcanchem.com

Upon ionization in the mass spectrometer, this compound will form a molecular ion (M⁺), the peak of which provides the exact molecular weight of the compound. The fragmentation of this molecular ion provides valuable structural information. Common fragmentation pathways for pyridine derivatives involve cleavage of the side chain. libretexts.org For this compound, a likely fragmentation would be the loss of the propargyl group, leading to a prominent peak corresponding to the pyridinium (B92312) cation. scienceready.com.au The fragmentation pattern is unique to the molecule and serves as a chemical fingerprint. libretexts.orgscienceready.com.au

High-Resolution Mass Spectrometry (HRMS) in Characterization

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or five decimal places. nih.govrsc.orglongdom.org This precision allows for the determination of the elemental composition of the molecular ion and its fragments. longdom.org For this compound, HRMS can unequivocally confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. nih.gov This is a critical step in the definitive characterization of a newly synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edunih.gov In the context of this compound, GC-MS is an invaluable tool for analyzing reaction mixtures. umn.eduresearchgate.netuniversiteitleiden.nl The gas chromatograph separates the different components of the mixture based on their volatility and interaction with the stationary phase. etamu.edu Each separated component then enters the mass spectrometer, which provides a mass spectrum for its identification. This allows for the monitoring of the progress of a reaction, the identification of products, byproducts, and any remaining starting materials. nih.gov

X-ray Crystallography for Solid-State Structural Determination of this compound Complexes and Derivatives

X-ray crystallography stands as a definitive technique for the unambiguous determination of molecular structures in the solid state. This method provides precise information on bond lengths, bond angles, and three-dimensional arrangement of atoms within a crystal lattice, offering unparalleled insight into the steric and electronic properties of molecules. For this compound and its derivatives, crystallographic studies are crucial for understanding how the molecule coordinates to metal centers and how its structure influences the properties of the resulting complexes.

Research into the coordination chemistry of ligands bearing the this compound scaffold has led to the synthesis and structural characterization of various metal complexes. For instance, derivatives such as 2-(1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine have been utilized to create polynuclear complexes. znaturforsch.com This ligand combines the N,N'-chelating site of the pyrazolyl-pyridine unit with the terminal alkyne function, allowing for coordination to different metal centers. znaturforsch.com The solid-state structure of a platinum(II) complex derived from this ligand has been elucidated, confirming the coordination mode and molecular geometry. znaturforsch.com

Similarly, X-ray diffraction has been used to characterize imidazo[4,5-b]pyridine derivatives that include a prop-2-yn-1-yl group. uctm.edu The alkylation of 6-bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridine with propargyl bromide yields compounds like 6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine, whose crystal structures have been determined. uctm.edu These analyses are often complemented by Hirshfeld surface analysis to visualize and quantify intermolecular interactions within the crystal. uctm.edu

The table below summarizes representative crystallographic data for a complex containing a derivative of this compound, illustrating the type of detailed structural information obtained from these studies.

| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|---|

| [Pt(C≡C-R)(dppf)] (where R is 2-(1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine) | Not specified | Triclinic | Pī | The structure consists of two independent molecules in the unit cell. The platinum atom is coordinated to the alkynyl ligand. | znaturforsch.com |

| 6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine | C15H9BrN4O2 | Monoclinic | P21/c | The analysis confirmed the N3-alkylation of the imidazo[4,5-b]pyridine core. | uctm.edu |

Advanced Chromatographic Techniques (HPLC, GC) for Purity Assessment and Isolation Methodologies

Chromatographic techniques are indispensable tools in synthetic chemistry for the separation, purification, and purity assessment of compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly vital for the analysis of heterocyclic compounds like this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a preferred method for the analysis of a wide range of alkaloids and related nitrogenous heterocyclic compounds. sci-hub.se For pyridine and its derivatives, which are often hydrophilic, specialized HPLC methods have been developed to achieve good peak shape and resolution. helixchrom.com Mixed-mode chromatography, using columns like Coresep 100, can effectively retain and separate pyridine-containing compounds without the need for ion-pairing reagents, which are often incompatible with mass spectrometry (MS). helixchrom.com The mobile phases used in these methods are typically compatible with various detectors, including UV-Vis, Evaporative Light Scattering Detector (ELSD), and MS, providing flexibility in analysis. helixchrom.com The purity of synthesized precursors for complex molecules, such as propargyl-containing building blocks, is often confirmed by HPLC analysis. acs.org

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile organic compounds, including pyridine. It is frequently used to determine the presence of residual solvents in pharmaceutical products. scirp.orgijpsonline.com Headspace GC (HS-GC), coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a common configuration for this purpose. ijpsonline.comnortheastfc.uk This technique minimizes sample preparation and reduces the risk of losing volatile analytes. northeastfc.uk

Validated GC methods have been established for the quantification of pyridine in various matrices. These methods detail specific parameters, including the type of column (e.g., DB-624 or Stabilwax-DB), carrier gas (typically nitrogen or helium), and temperature programs, to ensure accurate and reproducible results. scirp.orgijpsonline.comosha.gov For instance, a method for determining pyridine in telmisartan (B1682998) used a DB-624 column with N-methyl pyrrolidone as the diluent and demonstrated good recovery and precision. ijpsonline.com

The following table outlines typical instrumental conditions for the HPLC and GC analysis of pyridine and its derivatives, as reported in the literature.

| Technique | Column | Mobile Phase / Carrier Gas | Detector | Typical Conditions | Reference |

|---|---|---|---|---|---|

| HPLC | Coresep 100 mixed-mode | Isocratic; compatible with LC/MS (e.g., Acetonitrile, water, formic acid) | UV, ELSD, CAD, RI, MS | Elution of pyridine derivatives within 6 minutes under isocratic conditions. | helixchrom.com |

| GC-FID | DB-624 (30 m x 0.32 mm, 1.8 µm film) | Nitrogen at 1 mL/min | Flame Ionization Detector (FID) | Injector: 200°C; Detector: 250°C; Oven: 40°C (15 min) to 240°C at 30°C/min, hold 5 min. Headspace incubation at 100°C for 20 min. | ijpsonline.com |

| GC-FID | DB 624 (30 m x 0.32 mm, 1.8 µm film) | Nitrogen at 1.20 mL/min | Flame Ionization Detector (FID) | Injector: 140°C; Detector: 250°C; Oven: 40°C (5 min) to 80°C at 2°C/min, then to 225°C at 30°C/min, hold 10 min. Headspace analysis. | scirp.org |

| HS-GC-MS | Not specified | Not specified | Mass Spectrometer (MS) | Method developed for quantitative analysis of pyridine in environmental samples. | northeastfc.uk |

Reactivity and Mechanistic Investigations of 2 Prop 2 Yn 1 Yl Pyridine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring of 2-(prop-2-yn-1-yl)pyridine is a key center of reactivity, participating in a variety of fundamental chemical reactions.

Protonation and Lewis Acid-Base Interactions

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base, readily undergoing protonation in the presence of acids to form pyridinium (B92312) salts. This fundamental acid-base chemistry is a characteristic feature of pyridines. The nitrogen can also engage in Lewis acid-base interactions, coordinating with various metal ions. This coordination ability is crucial for its role as a ligand in catalysis and coordination chemistry, where the pyridine nitrogen acts as a strong sigma-donor. vulcanchem.com

N-Alkylation and N-Oxidation Reactions

The nucleophilic nitrogen atom can be targeted by electrophiles in N-alkylation reactions. For instance, treatment with alkyl halides leads to the formation of quaternary pyridinium salts. acs.orgderpharmachemica.com This process is a common method for modifying the electronic properties and steric environment of the pyridine ring.

Furthermore, the pyridine nitrogen can be oxidized to form the corresponding N-oxide. smolecule.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). smolecule.com Pyridine N-oxides exhibit distinct reactivity compared to their parent pyridines and are valuable intermediates in their own right. acs.org

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group of this compound is a versatile functional handle that participates in a wide array of addition and coupling reactions, significantly expanding the synthetic utility of the molecule.

Metal-Catalyzed Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions)

The alkyne functionality of this compound makes it an excellent substrate for metal-catalyzed [2+2+2] cycloaddition reactions. rsc.orgnih.gov This powerful transformation allows for the construction of complex polycyclic aromatic and heteroaromatic systems in a single step with high atom economy. rsc.orgnih.gov Transition metals such as rhodium, cobalt, and iron are commonly employed to catalyze these reactions, which involve the coupling of the alkyne with other unsaturated partners like diynes or nitriles. rsc.orgresearchgate.netjku.at For example, the iron(II)-catalyzed [2+2+2] cycloaddition between diynes and nitriles provides an efficient route to substituted pyridines. researchgate.net

| Catalyst System | Reactants | Product Type | Reference |

| Rh(I) | Diyne, Nitrile | Fused Pyridine | rsc.org |

| Co | Dipropargyl amine-nitrile | Fused Pyridine | rsc.org |

| Fe(II) | Diyne, Nitrile | Substituted Pyridine | researchgate.net |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in "Click Chemistry" Contexts

This compound is a prominent building block in the realm of "click chemistry," specifically in the copper-catalyzed azide-alkyne cycloaddition (CuAAC). smolecule.comfluorochem.co.uknih.govbham.ac.uk This highly efficient and regioselective reaction involves the coupling of the terminal alkyne with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. acs.orgbeilstein-journals.orgnih.gov The CuAAC reaction is known for its reliability, mild reaction conditions, and tolerance of a wide range of functional groups, making it a cornerstone of modern chemical synthesis, particularly in drug discovery and materials science. nih.govacs.orgnih.gov A variety of copper(I) sources can be used to catalyze this transformation, often generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. beilstein-journals.org

| Reaction | Reactants | Product | Catalyst | Reference |

| CuAAC | This compound, Organic Azide | 1,4-Disubstituted 1,2,3-triazole | Copper(I) | acs.orgbeilstein-journals.org |

Hydrofunctionalization Reactions (e.g., Hydration, Hydroamination, Hydrohalogenation)

The terminal alkyne of this compound can undergo various hydrofunctionalization reactions, where an H-X bond is added across the carbon-carbon triple bond.

Hydration: In the presence of a suitable catalyst, such as mercury(II) salts, the alkyne can undergo hydration to form the corresponding ketone. vulcanchem.com

Hydroamination: The addition of an N-H bond across the alkyne, known as hydroamination, can be achieved. For instance, intramolecular hydroamination of related N-(prop-2-yn-1-yl)pyridin-2-amines can be catalyzed by silver salts or can even proceed in water at elevated temperatures without a metal catalyst to form imidazo[1,2-a]pyridines. researchgate.netsci-hub.sersc.org

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) to the alkyne can lead to the formation of vinyl halides. smolecule.comacs.org

These reactions provide routes to a variety of functionalized derivatives of this compound.

Reactivity of the Pyridine Ring System

The pyridine ring, an analogue of benzene (B151609) with a nitrogen atom replacing a carbon-hydrogen unit, exhibits distinct reactivity patterns. The nitrogen atom's electronegativity renders the ring electron-deficient, influencing its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution on Pyridine Derivatives

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. masterorganicchemistry.compitt.edu The nitrogen atom's electron-withdrawing inductive effect reduces the electron density of the aromatic system, making it less nucleophilic. masterorganicchemistry.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. researchgate.net

When these reactions do occur, substitution is typically directed to the C-3 (meta) position. Attack at the ortho (C-2, C-6) or para (C-4) positions results in a destabilized carbocation intermediate where the positive charge is placed on the carbon adjacent to the electron-withdrawing nitrogen atom. libretexts.org For 2-substituted pyridines like this compound, the existing substituent can also influence the position of further substitution.

Nucleophilic Aromatic Substitution on Activated Pyridine Systems

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (NAS), particularly when a good leaving group is present at the 2- or 4-positions. youtube.compressbooks.pub The reaction proceeds through an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. pressbooks.pubmasterorganicchemistry.com

For a derivative like 2-chloro- or 2-bromopyridine, a nucleophile can attack the carbon bearing the halogen, leading to substitution. youtube.com While specific studies on NAS reactions starting directly with this compound are not prevalent, its derivatives bearing appropriate leaving groups on the pyridine ring would be expected to undergo such transformations. youtube.commasterorganicchemistry.com

Directed Ortho-Metalation Strategies for Pyridine Functionalization

Directed ortho-metalation (DoM) is a powerful method for achieving regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The pyridine nitrogen itself can act as a DMG, directing metalation to the C-2 and C-6 positions. However, this can be complicated by the competitive nucleophilic addition of the organolithium reagent to the C=N bond. harvard.edu

To circumvent this, more powerful directing groups are often installed on the pyridine ring, or specialized, sterically hindered lithium amide bases like lithium tetramethylpiperidide (LiTMP) are used. harvard.eduuwindsor.ca For this compound, the pyridine nitrogen can direct lithiation to the C-3 position, as the C-2 position is already substituted. This generates a lithiated intermediate that can then react with various electrophiles, allowing for precise functionalization of the pyridine ring. wikipedia.orguwindsor.ca

Tandem and Cascade Reactions Involving Both Pyridine and Alkyne Functionalities

The dual functionality of this compound makes it an ideal substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single operation. These reactions often lead to the rapid construction of complex heterocyclic scaffolds, most notably indolizine (B1195054) and its derivatives. rsc.orgnih.govnih.gov

These transformations are typically catalyzed by transition metals such as palladium, gold, silver, or copper. nih.govnih.govresearchgate.net The general mechanism involves the initial interaction of the metal catalyst with either the alkyne or the pyridine moiety, followed by an intramolecular cyclization.

For instance, gold- and palladium-catalyzed reactions have been shown to proceed via a 5-endo-dig cyclization, where the pyridine nitrogen attacks the activated alkyne. nih.govnih.gov This process generates a fused bicyclic system, which can then undergo further transformations like isomerization, protonation, or additional coupling reactions to yield the final, stable aromatic product. nih.govnih.gov

A variety of indolizine derivatives have been synthesized using this approach. For example, palladium-catalyzed carbonylative cyclization/arylation of this compound with aroyl chlorides produces densely substituted 2-aroylindolizines in good yields. nih.gov Similarly, gold-catalyzed cycloisomerization has been studied mechanistically, revealing a pathway that involves the formation of a vinyl-gold species followed by protonation and subsequent migration steps to form the indolizine core. nih.gov Silver catalysts have also proven effective for the cycloisomerization of related N-(prop-2-yn-1-yl)pyridin-2-amines to yield imidazo[1,2-a]pyridines. researchgate.net

The following table summarizes selected examples of such tandem reactions:

| Catalyst/Reagents | Substrate Type | Product Type | Yield | Reference |

| Pd(PPh₃)₂Cl₂, CuI, CO, ArCOCl | 2-Propargylpyridine | 2-Aroylindolizine | Good to Excellent | nih.gov |

| Au(I) complexes | Propargylpyridines | Indolizines | Not specified | nih.gov |

| AgOTf | N-(prop-2-yn-1-yl)pyridin-2-amines | 3-Methylimidazo[1,2-a]pyridines | Good to High | researchgate.net |

| Iodine (I₂) | 2-Pyridylallenes (derived from propargyl precursors) | 2-Iodoindolizines | Good | researchgate.net |

These reactions highlight the synthetic power of using this compound as a building block, enabling efficient access to valuable heterocyclic structures through elegant cascade processes. rsc.orgrsc.orgnih.gov

Stereochemical Aspects of this compound Transformations

Asymmetric synthesis, which aims to produce stereochemically pure compounds, is of paramount importance in chemistry. unavarra.esuwindsor.carsc.org When transformations of this compound or its derivatives create new chiral centers, controlling the stereochemical outcome is a significant objective.

This can be achieved through several strategies, including the use of chiral catalysts or chiral auxiliaries. unavarra.es For example, in reactions involving the functionalization of the propargyl side chain, if a new stereocenter is generated at the carbon adjacent to the pyridine ring (the α-carbon), a chiral catalyst can be employed to favor the formation of one enantiomer over the other.

Research has demonstrated the enantioselective addition of aldehydes to propargyl ethers in the presence of a chiral catalyst, leading to the formation of optically active secondary alcohols. researchgate.net Similarly, the stereochemistry of the isomerization of pyridyl propargylic alcohols to enones has been investigated, proposing an allenol intermediate where protonation occurs preferentially from the less hindered side, dictating the stereochemistry of the final product. lookchem.com

While extensive studies specifically on the asymmetric transformations of this compound are still developing, the principles of asymmetric catalysis are broadly applicable. nih.govmdpi.com The development of new chiral ligands and catalytic systems continues to expand the toolkit for controlling stereochemistry in reactions involving such substrates. unavarra.es

Catalytic Applications Stemming from 2 Prop 2 Yn 1 Yl Pyridine and Its Metal Complexes

Homogeneous Catalysis Mediated by 2-(Prop-2-YN-1-YL)pyridine Complexes

Complexes of this compound are particularly effective in homogeneous catalysis, where the catalyst and reactants are in the same phase. This allows for high levels of activity and selectivity under mild reaction conditions.

C-H Activation and Functionalization Catalysis

The direct functionalization of C-H bonds is a powerful tool in organic synthesis, and pyridine-containing ligands play a crucial role in this area. rsc.orgnih.gov Metal complexes incorporating this compound can facilitate the activation of C-H bonds, enabling the introduction of new functional groups. rsc.orgnih.gov This approach is highly atom-economical and can streamline synthetic routes to valuable molecules. nih.gov The pyridine (B92270) moiety often acts as a directing group, guiding the metal catalyst to a specific C-H bond and ensuring high regioselectivity. rsc.orgnih.gov Recent advancements have focused on expanding the scope of this methodology to include a wider range of substrates and functional groups. nih.gov

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Transition-metal-catalyzed cross-coupling reactions are fundamental to modern organic chemistry, and complexes derived from pyridine-based ligands are frequently employed. While 2-pyridyl boron reagents can be challenging to use in Suzuki-Miyaura cross-coupling reactions due to their instability, alternative strategies have been developed to overcome this "2-pyridyl problem". nih.govnih.gov These include the use of alternative nucleophilic reagents and novel main group approaches. nih.gov

The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is another area where pyridine-containing ligands have proven useful. The alkyne functionality present in this compound itself can participate in such reactions, or the pyridine nitrogen can coordinate to the metal catalyst to influence its activity and selectivity.

Table 1: Selected Cross-Coupling Reactions Catalyzed by Pyridine-Containing Complexes

| Reaction Type | Catalyst System | Substrates | Product | Yield (%) | Reference |

| Suzuki-Miyaura | Palladium/SPhos | 2-Pyridylboronic acid, Aryl bromide | 2-Arylpyridine | 75-95 | nih.gov |

| Sonogashira | Copper/Palladium | Terminal alkyne, Aryl iodide | Aryl-substituted alkyne | 80-98 | N/A |

Note: This table presents representative examples and yields may vary depending on specific substrates and reaction conditions.

Asymmetric Catalysis Utilizing Chiral Derivatives of this compound

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. Chiral derivatives of this compound can be used as ligands in asymmetric catalysis to produce enantiomerically enriched products. chim.itnih.gov The development of novel chiral pyridine-derived ligands has been a major focus of research, aiming to create catalysts with broad applicability and high stereoselectivity. nih.gov These chiral ligands have been successfully employed in a variety of reactions, including asymmetric Henry reactions, yielding products with high enantiomeric excess (ee). researchgate.netmdpi.com For instance, copper(II) complexes of chiral 2-(pyridine-2-yl)imidazolidine-4-thiones have demonstrated excellent enantioselectivity (up to 98% ee) in the asymmetric Henry reaction. researchgate.net

Table 2: Asymmetric Reactions Catalyzed by Chiral Pyridine-Derived Complexes

| Reaction | Catalyst | Substrates | Product | Enantiomeric Excess (ee) (%) | Reference |

| Henry Reaction | Cu(II)-imidazolidine-4-thione complex | Aldehyde, Nitromethane | β-Nitroalcohol | up to 98 | researchgate.net |

| Henry Reaction | Ni-aminophenol sulfonamide complex | 2-Acylpyridine N-oxide, Nitromethane | Chiral β-nitro tert-alcohol | up to 99 | mdpi.com |

| Hydrogenation | Rhodium/Binapine | 2-Pyridine ketone | Chiral 2-pyridine alcohol | >99 | chim.it |

Note: The enantiomeric excess is a measure of the stereoselectivity of the reaction.

Heterogeneous Catalysis Incorporating Immobilized this compound Derivatives

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. Immobilizing these catalysts on solid supports provides a practical solution, combining the advantages of homogeneous catalysis with the ease of separation of heterogeneous catalysts. rsc.org

Immobilization Strategies on Solid Supports

Various strategies have been developed to immobilize pyridine-containing catalysts on solid supports. rsc.orgrsc.orgnih.gov These include covalent attachment to polymers, such as polystyrene resins, or inorganic materials like silica. nih.govresearchgate.net The choice of support and immobilization technique can significantly influence the catalyst's performance, stability, and recyclability. rsc.orgresearchgate.net For example, dirhodium tetraprolinate catalysts have been successfully immobilized on pyridine-linked polystyrene resins, creating heterogeneous catalysts that can be recycled multiple times without a significant loss in enantioselectivity. nih.gov Atomic Layer Deposition (ALD) has also emerged as a technique to encapsulate and stabilize molecular catalysts on solid oxide supports. rsc.orgrsc.org

Performance in Flow Chemistry and Continuous Processes

Immobilized catalysts are particularly well-suited for use in continuous flow reactors. organic-chemistry.orgresearchgate.netbeilstein-journals.org Flow chemistry offers several advantages over traditional batch processes, including improved safety, better process control, and easier scalability. organic-chemistry.orgomicsonline.org The use of packed-bed microreactors with immobilized catalysts allows for continuous production with high efficiency and catalyst stability. organic-chemistry.orgresearchgate.net For instance, a continuous flow microreactor using titanium silicalite (TS-1) as a catalyst for the N-oxidation of pyridine derivatives demonstrated stable operation for over 800 hours. organic-chemistry.orgresearchgate.net This highlights the potential of combining immobilized pyridine-based catalysts with flow technology for sustainable and efficient chemical synthesis. omicsonline.org

Mechanistic Insights into Catalytic Cycles Involving this compound Ligands

The catalytic cycle of a metal complex featuring the this compound ligand is fundamentally governed by the coordination chemistry of the pyridyl nitrogen and the potential involvement of the propargyl group's π-system. The ligand can act as a simple monodentate N-donor, or it can form a bidentate chelate, utilizing both the nitrogen and the alkyne. This dual potential introduces flexibility and complexity into the catalytic mechanism.

A plausible generalized catalytic cycle, for instance in a palladium-catalyzed cross-coupling reaction, would involve the canonical steps of oxidative addition, transmetalation, and reductive elimination. The this compound ligand influences each step:

Oxidative Addition: The electron-donating character of the pyridine ligand stabilizes the initial Pd(0) species. Upon reaction with an aryl halide (Ar-X), a Pd(II) intermediate is formed. The steric and electronic properties of the ligand dictate the rate of this step.

Transmetalation: The new organometallic reagent (e.g., an organoboron compound) transfers its organic group to the palladium center. The lability of the this compound ligand can be crucial here, as partial dissociation may be required to open a coordination site for the incoming nucleophile.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.

The behavior of the pyridine moiety is often hemilabile. Studies on rhodium(I) complexes with analogous picolyl-N-heterocyclic carbene (NHC) ligands demonstrate that the pyridine fragment can dynamically coordinate and decoordinate from the metal center. acs.org This suggests that in a catalytic cycle, the this compound ligand could transition between a monodentate (κ¹-N) and a bidentate (κ²-N,π-alkyne) coordination mode. This flexibility can help stabilize coordinatively unsaturated intermediates or facilitate substrate binding.

Furthermore, the interaction of the pyridine nitrogen with the metal center can electronically activate other parts of a molecule. In palladium-catalyzed reactions involving Schiff bases, the pyridine nitrogen was found to associate with the palladium catalyst, increasing the polarity of the imine's C=N bond and rendering it susceptible to hydrolysis. mdpi.com A similar electronic influence can be expected in catalytic cycles where this compound acts as a ligand, modulating the reactivity of the metal center.

Comparative Analysis with Other Ligand Systems in Catalytic Efficiency and Selectivity

The performance of this compound as a ligand is best understood by comparing its structural and electronic features to those of other well-established ligand classes, such as N-heterocyclic carbenes (NHCs), phosphines, and multidentate N-donor systems like bis(imino)pyridines.

Bonding and Donor Properties: The primary interaction of this compound is through its pyridyl nitrogen, a classical N-donor. Density Functional Theory (DFT) calculations comparing palladium complexes of NHCs and N-donor 1H-pyridin-(2E)-ylidene (PYE) ligands reveal fundamental differences in metal-ligand bonding. researchgate.net The Pd-C bond in NHC complexes is a strong, low-lying σ-bond with some π-backbonding character. In contrast, the Pd-N bond of the PYE ligand is higher in energy, more polarized, and more susceptible to cleavage, which can lead to catalyst deactivation through ligand dissociation. researchgate.net The Pd-N bond formed by this compound would be expected to share these characteristics of polarization and lability, potentially resulting in lower catalyst stability compared to robust NHC-ligated systems.

| Property | Pd-NHC Complex | Pd-PYE (N-donor) Complex | Inferred Property for Pd-Pyridine-Alkyne |

|---|---|---|---|

| Bond Type | Strong σ-bond, π-backbonding | Polarized σ-bond | Polarized σ-bond |

| HOMO Energy Contribution | Very low-lying (HOMO-14, -15) | High-lying (HOMO-9, -10) | Relatively high-lying |

| Susceptibility to Cleavage | Low | High | Moderate to High |

Steric and Electronic Tunability: The catalytic efficiency of bis(imino)pyridine (BIP) iron complexes in ethylene (B1197577) oligomerization is highly dependent on the steric bulk and electronic nature of the substituents on the ligand framework. researchgate.net These ligands offer a highly tunable, rigid tridentate coordination that enforces a specific geometry around the metal. In comparison, this compound is a much simpler, less sterically demanding, and more flexible ligand. While this simplicity makes it synthetically accessible, it offers fewer opportunities for fine-tuning the catalyst's steric environment to control selectivity. The propargyl group offers some steric influence, but it lacks the extensive scaffold of BIP or bulky NHC ligands that create a defined catalytic pocket.

Chelation and Hemilability: The potential for this compound to act as a bidentate N,π-alkyne chelate provides an advantage over simple monodentate pyridine ligands. Chelation can increase the stability of the metal complex and influence the geometry of intermediates. However, this chelation is likely reversible (hemilabile), a feature observed in related picolyl-NHC systems. acs.org This contrasts with strongly chelating bidentate phosphine (B1218219) ligands (e.g., dppe) or tridentate BIP ligands, which are less prone to partial dissociation. While hemilability can be beneficial for opening coordination sites, it can also represent a pathway to catalyst decomposition if the dissociated arm does not re-coordinate efficiently.

| Ligand System | Typical Coordination | Key Mechanistic Feature | Tunability | Potential Advantage | Potential Disadvantage |

|---|---|---|---|---|---|

| This compound | Monodentate (N) or Bidentate (N,π) | Hemilability, flexible chelation | Low | Facilitates substrate access | Potential for instability |

| N-Heterocyclic Carbene (NHC) | Monodentate (C) | Strong σ-donation, robust M-C bond | High (via wingtip groups) | High catalyst stability and activity | Can be sterically demanding |

| Bis(imino)pyridine (BIP) | Tridentate (N,N,N) | Rigid pincer coordination | High (via aryl substituents) | High control over geometry/selectivity | May limit substrate access |

| Bidentate Phosphines (e.g., dppe) | Bidentate (P,P) | Strong chelate effect, tunable bite angle | High (via backbone/substituents) | High stability, well-defined geometry | Potential for catalyst inhibition |

Computational and Theoretical Investigations of 2 Prop 2 Yn 1 Yl Pyridine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(prop-2-yn-1-yl)pyridine, predicting its three-dimensional structure, and describing the distribution of electrons within the molecule.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. For pyridine (B92270) derivatives, DFT calculations are routinely used to optimize the molecular geometry in the ground state, revealing key structural parameters such as bond lengths, bond angles, and dihedral angles. mdpi.com For instance, DFT calculations on related 2-N-phenylamino-nitropyridine isomers have shown that the geometry can be non-planar, with significant dihedral angles between the pyridine ring and its substituents. mdpi.com

Beyond ground-state properties, Time-Dependent DFT (TD-DFT) is employed to investigate the nature of electronic excited states. researchgate.netdergipark.org.tr These calculations predict the energies of electronic transitions, which correspond to the absorption of light by the molecule. dergipark.org.tr The analysis of these transitions, often in terms of the molecular orbitals involved (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), helps to understand the molecule's photophysical behavior. mdpi.com For example, the lowest energy excited state (S1) in similar pyridine systems has been attributed to π→π* electronic excitations and charge-transfer interactions. mdpi.com The calculated dipole moments in both the ground and excited states can also offer insights into how the charge distribution changes upon electronic excitation. dergipark.org.tr

Table 1: Typical Functionals and Basis Sets in DFT Studies of Pyridine Derivatives

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry optimization, UV-Vis spectra, electronic properties. dergipark.org.tr |

| M06-2X | 6-311++G(d,p) | Photovoltaic and electronic property calculations. dergipark.org.tr |

| wB97XD | 6-311++G(d,p) | Studies involving long-range interactions. dergipark.org.tr |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, MP4), and Coupled Cluster (CCSD, CCSD(T)) are used to obtain highly accurate predictions of molecular properties. longdom.org

For pyridine derivatives, ab initio calculations, often in conjunction with extensive basis sets like 6-311+G*, are used to provide benchmark data for molecular energies and structures. longdom.orgasianpubs.org They are particularly valuable for small molecules where high computational cost is manageable. These methods can be used to calculate interaction energies between the molecule and other species, such as amino acid residues in a protein active site, providing a detailed understanding of binding energetics. brieflands.com For example, in a study of the drug Motesanib, which contains a pyridine core, ab initio calculations were performed on selected amino acid residues to understand its binding profile within a receptor. brieflands.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements to validate computed structures and assignments. researchgate.net

DFT and ab initio methods are widely used to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. asianpubs.orgresearchgate.net The calculated frequencies for a proposed molecular structure are often scaled to account for systematic errors from approximations in the theory and anharmonicity. A close match between the calculated and experimental spectra provides strong evidence for the correctness of the structural assignment. researchgate.netmdpi.com For instance, the C≡C stretching vibration of the propargyl group and the various pyridine ring stretching and deformation modes can be precisely assigned through such comparative analysis. mdpi.com

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) model. frontiersin.org Comparing computed NMR shifts with experimental data is a powerful tool for structural elucidation and for assigning the relative configuration of molecules with multiple stereocenters. researchgate.netfrontiersin.org Furthermore, advanced techniques like Time-Dependent DFT (TD-DFT) can predict electronic circular dichroism (ECD) spectra, which is crucial for determining the absolute configuration of chiral molecules by matching the calculated spectrum to the experimental one. researchgate.net

Table 2: Representative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Pyridine Derivative

| Vibrational Mode | Calculated (DFT) | Experimental (IR) |

|---|---|---|

| Ring Stretching | 1625 | 1628 |

| Ring Stretching | 1615 | 1617 |

| Ring Breathing Mode | 1033 | 1022 |

| C-H out-of-plane bend | 854 | 854 |

Data derived from studies on pyridine-3-sulfonic acid. asianpubs.org

Modeling Reaction Mechanisms and Transition States for this compound Transformations

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states (TS). unito.itresearchgate.net

For transformations involving this compound, such as metal-promoted heterocyclization reactions, DFT calculations can elucidate the step-by-step mechanism. researchgate.net By calculating the activation energy (the energy difference between the reactant and the transition state), chemists can predict the feasibility of a proposed reaction pathway. researchgate.net For example, theoretical studies on intramolecular [4+2] cycloadditions of related enyne systems have successfully mapped out the entire reaction coordinate, comparing different possible pathways and identifying the most energetically favorable route by calculating the Gibbs free energy of activation (ΔG‡) for each step. researchgate.net Such studies can reveal whether a reaction proceeds through a concerted or stepwise mechanism and can explain the observed product selectivity.

Table 3: Example of Calculated Activation Barriers for a Modeled Reaction

| Reaction Step | Transition State | Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Cycloaddition | 2-TS | 34.5 |

| 1,2-H Shift | 7-TS | 23.1 |

| 1,3-H Shift | 4-TS | 47.2 |

Data derived from a theoretical study on the intramolecular [4+2] cycloaddition of non-3-ene-1,8-diyne. researchgate.net

Ligand Field Theory and Molecular Orbital Theory Applied to Metal Complexes

When this compound acts as a ligand in a coordination complex, its interaction with a metal center can be described using Ligand Field Theory (LFT) and Molecular Orbital (MO) theory. wikipedia.org These theories explain the nature of the metal-ligand bonding, the electronic structure, and the resulting magnetic and spectroscopic properties of the complex. dalalinstitute.com

MO theory provides a comprehensive picture by considering the combination of metal and ligand atomic orbitals to form a new set of molecular orbitals (bonding, antibonding, and non-bonding). lumenlearning.com For this compound, the primary interaction is σ-donation from the nitrogen lone pair of the pyridine ring to an empty metal d-orbital. libretexts.org The energy of the metal's d-orbitals is split upon coordination, a phenomenon described by LFT. libretexts.org

The propargyl group introduces further complexity. The π-orbitals of the alkyne can participate in bonding. Specifically, the filled π-orbitals could engage in π-donation, while the empty π* (antibonding) orbitals can accept electron density from filled metal d-orbitals via a process called π-backbonding. wikipedia.orglibretexts.org This π-acceptor character can strengthen the metal-ligand bond and significantly influence the electronic properties of the complex. libretexts.org An MO diagram would illustrate that the d-orbitals pointing towards the ligands (e.g., d(z²) and d(x²-y²)) form σ bonds and are raised in energy, while those with appropriate symmetry to overlap with ligand π-orbitals (d(xy), d(xz), d(yz)) are also affected. hrmrajgurunagar.ac.in

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single molecules (often in the gas phase), Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions within a larger system, such as in solution or bound to a protein. mdpi.comnih.gov

In an MD simulation, the molecule is treated using a classical mechanical model with a defined force field (e.g., OPLS, AMBER). mdpi.com The simulation solves Newton's equations of motion for all atoms in the system over time, generating a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. mdpi.com For this compound, MD simulations can be used to explore its conformational flexibility, particularly the rotation around the single bond connecting the pyridine ring and the propargyl group.

When studying the interaction of this compound with a biological target, MD simulations provide critical insights into the stability of the ligand-receptor complex. mdpi.comsamipubco.com By analyzing the trajectory, researchers can identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, or hydrophobic contacts, that stabilize the binding pose. mdpi.com The stability of the complex over the simulation time (e.g., 100 nanoseconds) is often assessed by monitoring metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. mdpi.com

Table 4: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Description/Example Value |

|---|---|

| Force Field | OPLS-2005, AMBER03, GROMOS96 mdpi.commdpi.com |

| Solvent Model | Explicit (e.g., TIP3P water) mdpi.com |

| System Size | ~50,000 atoms (protein in a water box) |

| Simulation Time | 5 ns - 100+ ns mdpi.commdpi.com |

| Time Step | 1-2 fs mdpi.com |

Applications of 2 Prop 2 Yn 1 Yl Pyridine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Heterocyclic Compounds

The presence of both a nucleophilic pyridine (B92270) ring and a reactive terminal alkyne makes 2-(Prop-2-yn-1-yl)pyridine an ideal starting material for the synthesis of a wide range of heterocyclic systems.

Formation of Fused Pyridine Systems (e.g., Imidazopyridines, Triazoles)

The synthesis of fused pyridine systems, which are prevalent scaffolds in medicinal chemistry, can be efficiently achieved using this compound derivatives. For instance, N-(prop-2-yn-1-yl)pyridin-2-amines, derived from this compound, are key precursors for imidazo[1,2-a]pyridines. One notable method involves the Sandmeyer reaction of these amines, which provides a mild and practical route to (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine (B132010) core. nih.govnih.gov Another effective strategy is the silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridine-2-amines, which yields substituted 3-methylimidazo[1,2-a]pyridines under mild conditions. nih.gov

The terminal alkyne functionality of this compound is particularly amenable to "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, for the formation of triazole rings. nih.govresearchgate.net This highly efficient and regioselective reaction allows for the straightforward synthesis of 1,2,3-triazole-containing pyridine derivatives. nih.govresearchgate.net

A variety of synthetic strategies for imidazopyridines are summarized in the table below.

| Reaction Type | Precursor | Catalyst/Reagent | Product | Reference |

| Sandmeyer Reaction | N-(prop-2-yn-1-yl)pyridin-2-amines | - | (E)-exo-halomethylene bicyclic pyridones with imidazo[1,2-a]pyridine core | nih.govnih.gov |

| Cycloisomerization | N-(prop-2-yn-1-yl)pyridine-2-amines | Silver catalyst | Substituted 3-methylimidazo[1,2-a]pyridines | nih.gov |

| Azide-Alkyne Cycloaddition | This compound | Copper(I) catalyst | 1,2,3-Triazole-containing pyridines | nih.govresearchgate.net |

Pyrroles, Pyrazoles, and Other N-Heterocycles via Cycloaddition Reactions

The activated triple bond in this compound readily participates in various cycloaddition reactions to construct other important N-heterocycles. While specific examples for the synthesis of pyrroles directly from this compound are not extensively documented in the reviewed literature, the general reactivity of terminal alkynes makes them suitable substrates for various pyrrole synthetic strategies, such as the van Leusen pyrrole synthesis. innovareacademics.in This reaction involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an activated alkene or alkyne.

The synthesis of pyrazoles through [3+2] cycloaddition reactions of alkynes is a well-established methodology. organic-chemistry.orgnih.gov This approach typically involves the reaction of an alkyne with a 1,3-dipole, such as a nitrile imine or a diazo compound, to regioselectively form the pyrazole ring. nih.gov Although direct examples utilizing this compound were not prominent in the surveyed literature, its terminal alkyne functionality makes it a prime candidate for such transformations, offering a direct route to pyridinyl-substituted pyrazoles.

Intermediate in the Construction of Complex Organic Molecules

Beyond the synthesis of simple heterocycles, this compound serves as a valuable intermediate in the assembly of more complex and biologically relevant molecules.

Incorporation into Natural Product Analogs

The pyridine motif is a common feature in a vast number of natural products, including vitamins, alkaloids, and coenzymes. beilstein-journals.org The ability to introduce a pyridine ring with a reactive "handle" like the propargyl group is of significant interest in the synthesis of natural product analogs. This functional group allows for further chemical modifications and the construction of complex molecular frameworks that mimic or improve upon the properties of the natural product. For instance, the 2-pyridone ring system, accessible from pyridine precursors, is a frequently occurring subunit in many biologically active natural products and pharmaceutical agents. innovareacademics.inresearchgate.net While direct examples of incorporating the intact this compound moiety into natural product analogs were not explicitly detailed in the reviewed sources, its potential as a starting material for such endeavors is clear.

Synthesis of Macrocycles and Advanced Molecular Architectures

Macrocyclic compounds often exhibit unique biological activities and are important targets in drug discovery. The rigid structure of the pyridine ring and the linear nature of the propargyl group in this compound make it an excellent component for the construction of well-defined macrocycles and other advanced molecular architectures. The terminal alkyne provides a versatile point for cyclization reactions, including intramolecular cycloadditions or cross-coupling reactions. While the reviewed literature provides general strategies for macrocyclization, specific examples detailing the use of this compound as a key building block in the synthesis of complex macrocycles were not found. nih.gov

Building Block for Functional Materials and Polymers

The unique electronic and coordination properties of the pyridine ring, combined with the polymerizable nature of the alkyne group, make this compound an attractive monomer for the synthesis of functional materials and polymers. The pyridine unit can be utilized for its ability to coordinate with metal ions, act as a base, or participate in hydrogen bonding. The terminal alkyne can undergo various polymerization reactions, including those leading to conjugated polymers with interesting optical and electronic properties. For example, pyridine-containing polymers have been investigated for their potential in applications such as catalysis, drug delivery, and as components of stimuli-responsive materials. nih.gov While the direct polymerization of this compound was not extensively covered in the reviewed literature, the synthesis of polymers from other vinyl- and propargyl-substituted pyridines highlights the potential of this monomer in materials science.

Polymer Chemistry

This compound is a valuable bifunctional monomer in polymer chemistry, offering both a polymerizable or functionalizable pyridine ring and a reactive alkyne group. This unique combination allows for its incorporation into a variety of polymer architectures and subsequent post-polymerization modifications.

The pyridine moiety can participate in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). However, the coordination of the pyridine nitrogen to the copper catalyst can sometimes present challenges, potentially affecting the polymerization kinetics. cmu.edunsrrc.org.tw Despite this, well-defined polymers containing pyridine units have been successfully synthesized. For instance, block copolymers containing poly(2-vinyl pyridine) have been prepared via ATRP, demonstrating the feasibility of incorporating such functionalities in a controlled manner. nsrrc.org.tw

The true versatility of this compound in polymer chemistry lies in its terminal alkyne group, which is readily available for highly efficient "click" chemistry reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward post-polymerization modification of polymers bearing this moiety. A polymer can first be synthesized with pendant this compound units, and then various azide-containing molecules can be "clicked" onto the polymer backbone, introducing a wide range of functionalities. This approach is advantageous as it allows for the synthesis of a library of functional polymers from a single parent polymer.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Architecture | Method of Incorporation | Potential Functionalization |

| Linear Homopolymers | Direct polymerization of a derivatized this compound monomer (e.g., vinyl-substituted) | Post-polymerization modification via CuAAC |

| Block Copolymers | Sequential monomer addition in a controlled polymerization (e.g., ATRP or RAFT) | Selective functionalization of the block containing the pyridine-alkyne units |

| Graft Copolymers | "Grafting-from" or "grafting-to" approaches utilizing the alkyne functionality for attachment | High-density functionalization on the graft chains |

| Polymer Brushes | Surface-initiated polymerization of a suitable monomer followed by functionalization with this compound | Creation of functional surfaces with tailored properties |

Self-Assembled Systems and Supramolecular Structures

The pyridine nitrogen atom of this compound provides a key coordination site for metal ions, making it an excellent building block for the construction of self-assembled systems and supramolecular structures. The principles of coordination-driven self-assembly can be harnessed to create discrete, well-defined architectures or extended, polymeric networks.

In the presence of suitable metal ions with specific coordination geometries (e.g., square planar, octahedral), this compound can act as a monodentate or, in conjunction with other coordinating groups, a bidentate or tridentate ligand. This leads to the formation of metallosupramolecular structures such as coordination cages, macrocycles, and metal-organic frameworks (MOFs). rsc.orgmdpi.com The final architecture is dictated by the coordination preferences of the metal ion and the geometry of the organic ligand.

The terminal alkyne group of this compound adds another layer of functionality to these supramolecular systems. It can serve as a reactive handle for post-assembly modification. For example, once a MOF is constructed using a linker derived from this compound, the exposed alkyne groups within the pores of the framework can be functionalized via azide-alkyne click chemistry. This allows for the precise tailoring of the chemical and physical properties of the MOF's interior surface, for applications in areas such as catalysis, gas storage, and sensing. rsc.orgnih.gov

Table 2: Examples of Supramolecular Structures Potentially Formed with this compound-based Ligands

| Supramolecular Structure | Metal Ion Geometry | Potential Application |

| Metallomacrocycle | Linear or Bent | Host-guest chemistry, molecular recognition |

| Coordination Cage | Square Planar, Octahedral | Encapsulation, drug delivery, catalysis |

| 2D Coordination Polymer | Square Planar | Sensing, separation |

| 3D Metal-Organic Framework | Various (e.g., paddlewheel) | Gas storage, catalysis, separation |

Role in Multi-Component Reactions (MCRs) for Scaffold Diversity